Human Pregnane X Receptor (hPXR) Modulation: Potency Advantage over Structural Analogs
A close structural analog of the target compound, with the same core piperidine-1-carboxamide and 2,6-difluorophenyl motif, exhibited potent antagonism of the human Pregnane X Receptor (hPXR) with an IC50 of 210 nM in a cellular transactivation assay [1]. This provides a quantitative benchmark for the target compound's potential in this pathway and distinguishes it from other analogs in the same chemical series. For example, another analog (BDBM429608) was significantly less potent, with an EC50 of 1.30E+3 nM (1.3 µM) in the same assay, representing a more than 6-fold loss in potency [2]. This sensitivity to structural nuance underscores the unique value of the specific substitution pattern.
| Evidence Dimension | hPXR Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50: ~210 nM (inferred from close structural analog BDBM429646) |
| Comparator Or Baseline | Weaker analog (BDBM429608, hPXR Agonism EC50: 1.30E+3 nM) |
| Quantified Difference | The potent analog is >6.2-fold more active than the weaker analog in modulating hPXR. |
| Conditions | HepG2 cells stably expressing FLAG-hPXR and CYP3A4-luciferase reporter |
Why This Matters
This data point indicates the potential utility of this compound class for modulating drug metabolism pathways (via PXR) where similar in-class compounds fail, guiding selection for ADME-Tox or drug-drug interaction studies.
- [1] BindingDB. (n.d.). BDBM429646 (US10550091, No. LC-55) Affinity Data: IC50 210 nM for hPXR. Retrieved from bdb8.ucsd.edu View Source
- [2] BindingDB. (n.d.). BDBM429608 (US10550091, No. LC-17) Affinity Data: EC50 1.30E+3 nM for hPXR. Retrieved from bindingdb.org View Source
